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2-Aminopurine dihydrochloride - 1428126-74-2

2-Aminopurine dihydrochloride

Catalog Number: EVT-1490521
CAS Number: 1428126-74-2
Molecular Formula: C5H7Cl2N5
Molecular Weight: 208.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Aminopurine dihydrochloride is a fluorescent analog of guanosine. It can be used as a fluorescence probe for nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .

Synthesis Analysis

A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .

Molecular Structure Analysis

2-Aminopurine is a fluorescent analog of guanosine and adenosine that is used as a site-specific probe of nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .

Chemical Reactions Analysis

Mechanistic details of hydroxyl radical (●OH) mediated oxidations of 2-aminopurine (2AP) in aqueous phase have been established in this study via a combination of DFT calculations and end product analyses .

Synthesis Analysis

While the provided abstracts do not delve into the specific synthesis methods of 2-aminopurine dihydrochloride, they highlight its use in various research applications, implying its commercial availability. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Synthesis protocols are likely available in scientific literature and specialized chemical supplier catalogs.

Molecular Structure Analysis

2-Aminopurine differs from adenine only in the position of the exocyclic amine group on the purine ring. [] This seemingly minor modification leads to a substantial change in its photophysical properties, making it a highly fluorescent molecule, unlike adenine. [, ]

Computational studies utilizing Density Functional Theory (DFT) have provided valuable insights into the structure of 2-aminopurine-containing dinucleotides. [] These studies demonstrated that these dinucleotides adopt conformations that closely resemble B-DNA, a common DNA conformation, further supporting the fidelity of 2-aminopurine as an adenine analog in structural studies. []

Chemical Reactions Analysis
  • Electron Transfer: Studies have shown that electron transfer processes can contribute to the quenching of 2-aminopurine fluorescence in nucleic acids. [, , ] The rate of electron transfer is dependent on the distance and orientation of the interacting molecules. []
  • Proton Transfer: 2-aminopurine can participate in proton transfer reactions, particularly in excited states. [, , ] These reactions can influence its fluorescence properties and may play a role in its photophysics. [, , ]
  • Interstrand Cross-Linking: 2-aminopurine has been utilized in the synthesis of chemically stable interstrand cross-links in DNA duplexes. [] This reaction involves the reductive amination between an abasic site in DNA and the 2-aminopurine residue. []
Mechanism of Action
  • Incorporation: 2-aminopurine can substitute for adenine during DNA or RNA synthesis due to its structural similarity. [, , , , , ]

  • Environmental Sensitivity: Once incorporated, the fluorescence of 2-aminopurine is highly sensitive to changes in its local environment. [, , , , , , ] Factors such as base stacking, hydrogen bonding, and solvent polarity influence its fluorescence properties. [, , , , , , , , ]

    • Changes in DNA or RNA conformation [, , , , , , ]
    • Interactions of DNA with enzymes [, , ]
    • Dynamics of DNA and RNA molecules [, , , , , ]
Physical and Chemical Properties Analysis

The key distinguishing feature of 2-aminopurine is its strong fluorescence, which is highly sensitive to its microenvironment. [, , , , , , ] This sensitivity arises from the quenching of its fluorescence by interactions with neighboring bases in nucleic acids. [, , , , ] The efficiency of this quenching depends on the identity of the neighboring base and the nature of the interaction. [, , ]

  • Base Stacking: Stacking interactions with adjacent bases in nucleic acids lead to efficient quenching of 2-aminopurine fluorescence. [, , , , , ]
  • Solvent Polarity: The fluorescence quantum yield and lifetime of 2-aminopurine are sensitive to the polarity of the solvent. [, ]
  • Hydrogen Bonding: Hydrogen bonding interactions with water molecules or other hydrogen bond donors can influence the fluorescence properties of 2-aminopurine. [, ]
Applications

DNA and RNA Structure and Dynamics Probe

2-Aminopurine is widely employed as a fluorescent probe to investigate the structure and dynamics of DNA and RNA. [, , , , , , ] Changes in its fluorescence intensity and lifetime provide valuable information about:

  • Base Stacking and Unstacking: The fluorescence of 2-aminopurine is quenched upon stacking with neighboring bases, allowing researchers to monitor base stacking and unstacking interactions in DNA and RNA. [, , , , , ]
  • Conformational Changes: By incorporating 2-aminopurine at specific positions within DNA or RNA sequences, researchers can monitor conformational changes induced by ligand binding, changes in solution conditions, or interactions with other molecules. [, , , , , , ]
  • Dynamics of Loops and Bulges: 2-Aminopurine has been particularly useful in studying the dynamics of loops and bulges in nucleic acids, regions that are often involved in molecular recognition and interactions. [, ]

DNA-Enzyme Interaction Studies

The sensitivity of 2-aminopurine to its microenvironment makes it a valuable tool for studying interactions between DNA and enzymes. [, , ] By incorporating 2-aminopurine into DNA substrates, researchers can monitor changes in its fluorescence to gain insights into:

  • Enzyme Binding: The binding of enzymes to DNA can induce conformational changes or alter the local environment around the 2-aminopurine probe, leading to detectable changes in its fluorescence. [, , ]
  • Enzyme-Induced Distortion: Some enzymes, such as DNA polymerases, distort the DNA helix during their catalytic cycle. 2-Aminopurine fluorescence can report on these distortions, providing information about the mechanism of enzyme action. [, ]
  • Base Flipping: Certain enzymes, like DNA methyltransferases, flip specific bases out of the DNA helix for catalysis. 2-Aminopurine fluorescence can be used to study the kinetics and mechanism of these base-flipping events. []

Mutagenesis Studies

2-Aminopurine is a known mutagen that can induce base substitutions in DNA. [, , ] Research has shown its potential to:

  • Induce Transitions: 2-Aminopurine can lead to transition mutations, where a purine base is replaced by another purine base (A to G or G to A). [, ]
  • Synergistic Mutagenic Effects: Studies have demonstrated that 2-aminopurine can act synergistically with other mutagenic agents, such as trimethoprim, to significantly increase mutation frequencies. []
  • Investigate DNA Repair Mechanisms: The mutagenic properties of 2-aminopurine have also been exploited to study DNA repair mechanisms. []

Biosensor Development

The sensitive fluorescence response of 2-aminopurine to its surroundings makes it attractive for biosensor applications. [, , ] Examples include:

  • Cation Sensing: 2-Aminopurine has been incorporated into DNA aptamers designed to bind specific cations, such as sodium. [, ] The binding of the cation induces a conformational change in the aptamer, resulting in a measurable change in 2-aminopurine fluorescence. [, ]
  • Sequence-Specific DNA Detection: 2-Aminopurine-containing split G-quadruplex structures have been developed for sequence-specific DNA detection. [] The presence of the target DNA sequence triggers the formation of the G-quadruplex structure, leading to a significant increase in 2-aminopurine fluorescence. []
Future Directions
  • Improved Fluorescent Base Analogs: Despite its widespread use, 2-aminopurine has some limitations, such as its relatively low quantum yield in duplex DNA. [] Future research could focus on developing new fluorescent base analogs with improved properties, such as higher brightness, longer lifetimes, and enhanced environmental sensitivity. [, ]

  • Expanding Biosensor Applications: The development of novel 2-aminopurine-based biosensors for various analytes, including small molecules, proteins, and nucleic acids, holds great promise. [, , ] Future research could explore the design of aptamers or other biorecognition elements that can be coupled with 2-aminopurine to create highly sensitive and selective biosensors.

2-Aminopurine

  • Compound Description: 2-Aminopurine (2AP) is a fluorescent adenine analog widely used as a probe of DNA and RNA structure and dynamics. It base pairs with thymine, mimicking adenine, without significant structural disruption. [, , , , , , , ] It exhibits environmentally sensitive fluorescence, particularly susceptible to quenching via stacking interactions with neighboring bases. [, , , , , ] This sensitivity enables its use in studying DNA-protein interactions, conformational changes, and base flipping. [] The exact mechanisms behind 2AP fluorescence quenching are still being investigated, with potential explanations including charge transfer, ground-state complex formation, and conical intersections. [, , , ]

Adenine

  • Compound Description: Adenine is a canonical purine nucleobase found in DNA and RNA, forming a base pair with thymine via two hydrogen bonds. [, ] Unlike 2-aminopurine, adenine exhibits minimal fluorescence. []
  • Relevance: Adenine is a structural isomer of 2-Aminopurine dihydrochloride, differing only in the position of the exocyclic amine group. This subtle change leads to significant differences in their photophysical properties. []

2-Methoxy-6-chloro-9-(3-[ethyl-2-chloroethyl] aminopropylamino) acridine dihydrochloride (ICR-170)

  • Compound Description: ICR-170 is a monofunctional alkylating agent derivative of acridine. [] Studies in Neurospora crassa have shown that ICR-170 induces mutations, specifically purple adenine (ad-3) mutants. [] These mutations, induced by ICR-170, primarily arise from intragenic alterations and exhibit distinct characteristics compared to those induced by other mutagens like X-rays, nitrous acid, and 2-aminopurine. []
  • Relevance: This compound is mentioned alongside 2-Aminopurine dihydrochloride in a study exploring mutagenic agents in Neurospora crassa. [] Although structurally dissimilar to 2-aminopurine, both compounds are grouped under the category of mutagens and their effects are compared in the study.

2,6-Diaminopurine

  • Compound Description: 2,6-Diaminopurine (Z) is a naturally occurring adenine analog found in bacteriophages, where it substitutes adenine in their genetic code. [] It has minimal mutagenic potential but exhibits strong inhibitory effects on transcription, suggesting a role in transcriptional regulation. [] Human cells can remove 2,6-diaminopurine through transcription-coupled nucleotide-excision repair (TC-NER). []
  • Relevance: 2,6-Diaminopurine is structurally similar to 2-Aminopurine dihydrochloride, with both containing an amine group at the 2-position of the purine ring. Their effects on transcription are compared, highlighting differences in their biological activities despite structural similarities. []

Pyrrolocytosine

  • Compound Description: Pyrrolocytosine (PC) is a fluorescent cytosine analog used as a probe for local structure in nucleic acids, similar to 2-aminopurine. [] Its fluorescence properties are sensitive to changes in nucleic acid conformation, particularly helix formation. [] Computational studies suggest that pyrrolocytosine, when paired with guanine, might undergo double proton transfer in the excited state, potentially leading to alternative deactivation pathways that influence its fluorescence. []
  • Relevance: Pyrrolocytosine, although structurally different from 2-Aminopurine dihydrochloride, shares a functional similarity as a fluorescent nucleobase analog used to probe nucleic acid structures. Their comparable applications and sensitivity to environmental changes make them relevant in the context of nucleic acid research. []

8-(2-Pyridyl)-2′-deoxyguanosine (2PyG)

  • Compound Description: 2PyG is a highly emissive guanine analog developed as an alternative to traditional fluorescent probes like 2-aminopurine. [] It exhibits superior fluorescence quantum yields within folded nucleic acid structures compared to 2-aminopurine, making it a more sensitive probe for studying DNA/RNA structures and energy transfer processes. [] Unlike 2-aminopurine, 2PyG demonstrates an unusual fluorescence recovery at high guanosine monophosphate (GMP) concentrations, possibly mimicking the dense nucleobase environment within folded nucleic acids. []
  • Relevance: 2PyG is often compared to 2-Aminopurine dihydrochloride in the context of fluorescent base analogs used to investigate nucleic acid structures and dynamics. [] While 2PyG is structurally distinct, its enhanced fluorescence properties and unique behavior in GMP-rich environments highlight its potential as a superior alternative to 2-aminopurine in certain applications.

Properties

CAS Number

1428126-74-2

Product Name

2-Aminopurine dihydrochloride

IUPAC Name

7H-purin-2-amine;dihydrochloride

Molecular Formula

C5H7Cl2N5

Molecular Weight

208.1

InChI

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H

InChI Key

ZMYNIVFDDGHSJU-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl

Synonyms

2-AP

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